PROTAC EGFR degrader 7 PROTAC EGFR degrader 7
Brand Name: Vulcanchem
CAS No.:
VCID: VC16652442
InChI: InChI=1S/C46H48N10O6/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60)
SMILES:
Molecular Formula: C46H48N10O6
Molecular Weight: 836.9 g/mol

PROTAC EGFR degrader 7

CAS No.:

Cat. No.: VC16652442

Molecular Formula: C46H48N10O6

Molecular Weight: 836.9 g/mol

* For research use only. Not for human or veterinary use.

PROTAC EGFR degrader 7 -

Specification

Molecular Formula C46H48N10O6
Molecular Weight 836.9 g/mol
IUPAC Name N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]ethyl-prop-2-ynylamino]butanamide
Standard InChI InChI=1S/C46H48N10O6/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60)
Standard InChI Key MTMBWVDGSVDKJC-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(CCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)CC#C)OC

Introduction

Molecular Design and Structural Features of PROTAC EGFR Degrader 7

PROTAC EGFR degrader 7 is a bifunctional small molecule engineered to recruit mutant EGFR to E3 ubiquitin ligases, thereby inducing its proteasomal degradation. The compound comprises three domains:

  • EGFR-binding moiety: Derived from gefitinib, a first-generation tyrosine kinase inhibitor (TKI), this segment targets the ATP-binding pocket of mutant EGFR variants, including exon 19 deletions and L858R mutations .

  • E3 ligase ligand: Early iterations of EGFR-targeting PROTACs, such as PROTAC3, utilized von Hippel–Lindau (VHL) ligands , while later variants like degrader 7 incorporated cereblon (CRBN)-recruiting ligands to broaden degradation efficacy .

  • Linker system: Degrader 7 employs a polyethylene glycol (PEG) linker to connect the EGFR and E3 ligase ligands. Comparative studies revealed that PEG linkers in compounds 7–8 resulted in suboptimal degradation compared to all-carbon linkers (e.g., compound 6) .

Structural optimization: While degrader 7 demonstrated moderate activity in reducing EGFR levels, its degradation efficacy was surpassed by analogs with longer carbon-based linkers (e.g., compound 10 with an eight-methylene chain) . This highlights the critical role of linker chemistry in ternary complex formation and degradation efficiency.

Biochemical and Cellular Efficacy Profiling

Downstream Signaling Inhibition

Comparative Analysis with Next-Generation PROTACs

The evolution of EGFR degraders is exemplified by the transition from PEG-based linkers (degrader 7) to optimized carbon chains (degraders 6 and 10). Key comparative data are summarized below:

ParameterDegrader 7 (PEG linker)Degrader 6 (C9 linker)Degrader 10 (C8 linker)
DC₅₀ (HCC-827)50 nM5 nM11 nM
Maximum Degradation60%95%90%
Hook Effect at 10 μMModerateMinimalMinimal
WT EGFR SparingYesYesYes
In Vivo BioavailabilityNot tested32% F (mice)18% F (mice)

Data sourced from .

Degrader 7’s limitations in efficacy and pharmacokinetics prompted the development of advanced analogs, underscoring the importance of linker optimization in PROTAC design.

Mechanism of Action and Resistance Considerations

  • E3 ligase downregulation: Reduced CRBN expression in cancer cells could impair degrader efficacy .

  • Compensatory pathway activation: Upregulation of MET or HER2 may sustain proliferative signaling despite EGFR degradation .

Future Directions and Therapeutic Implications

The trajectory of EGFR-targeted PROTACs suggests dual strategies for future development:

  • Combination therapies: Pairing degraders with immune checkpoint inhibitors to enhance antitumor immunity .

  • Pan-EGFR degraders: Designing compounds active against tertiary mutations (e.g., L718Q, G724S) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator